An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxybenzoyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxybenzoyl)benzoic acid, a substituted benzophenone, is a bifunctional organic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the creation of more complex molecular architectures, including various heterocyclic systems and potential pharmacophores. Its structure, which incorporates both a carboxylic acid and a ketone, provides two distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide offers a detailed examination of its chemical properties, synthesis, and reactivity, providing a technical foundation for its application in research and development.
I. Molecular Structure and Physicochemical Characteristics
2-(2-Methoxybenzoyl)benzoic acid (CAS No. 1151-04-8) possesses a molecular framework consisting of a benzoic acid moiety substituted at the 2-position with a 2-methoxybenzoyl group.[1] This ortho substitution pattern influences the molecule's conformation and reactivity.
Caption: Chemical Structure of 2-(2-Methoxybenzoyl)benzoic acid.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1151-04-8 | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| Appearance | Short, colorless, small prisms | |
| Melting Point | 143-145 °C |
II. Synthesis via Friedel-Crafts Acylation
The most established method for synthesizing 2-(2-methoxybenzoyl)benzoic acid is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of phthalic anhydride with anisole in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism: The "Why"
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Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to a carbonyl oxygen of phthalic anhydride. This polarization weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion-catalyst complex. This step is critical as it generates the potent electrophile required to attack the electron-rich aromatic ring of anisole.
-
Electrophilic Attack: The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator. The nucleophilic π-system of the anisole ring attacks the electrophilic acylium ion. Due to steric hindrance from the methoxy group, the attack predominantly occurs at the para-position, but the ortho-product is the target compound.
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Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. The AlCl₃ complex is then hydrolyzed during the workup to yield the final keto-acid product.
Caption: Workflow for the synthesis of 2-(2-Methoxybenzoyl)benzoic acid.
Experimental Protocol
The following protocol is adapted from the method described by Geyer (1942).
Materials:
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Phthalic Anhydride
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Anisole
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Anhydrous Aluminum Chloride (AlCl₃)
-
Thiophene-free Benzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
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Potassium Carbonate (K₂CO₃) solution
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Diethyl Ether
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Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend anhydrous AlCl₃ in dry, thiophene-free benzene. The use of anhydrous conditions is paramount as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Reactant Addition: While stirring vigorously, add a solution of phthalic anhydride and anisole in benzene to the AlCl₃ suspension. Maintain the temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction flask in an ice-water bath. Cautiously decompose the reaction complex by slowly adding the mixture to a vigorously stirred solution of ice-cold dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to fully dissolve the organic products. Extract the organic layer with an aqueous solution of potassium carbonate. The acidic 2-(2-methoxybenzoyl)benzoic acid will deprotonate and move into the aqueous basic layer, separating it from non-acidic byproducts.
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Precipitation: Slowly add the potassium carbonate extract dropwise into a vigorously stirred, ice-cold solution of hydrochloric acid. This re-protonates the carboxylate, causing the desired product to precipitate out of the solution as a solid.
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Purification: Filter the crude solid product and wash with cold diethyl ether to remove any remaining non-polar impurities. For high purity, recrystallize the solid from glacial acetic acid to obtain colorless prisms.
III. Spectroscopic Characterization
Structural confirmation of 2-(2-methoxybenzoyl)benzoic acid is typically achieved through a combination of spectroscopic methods.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A very broad peak is expected from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2] Two distinct C=O stretching vibrations will be visible: one for the carboxylic acid carbonyl (around 1700-1680 cm⁻¹) and another for the ketone carbonyl (around 1680-1660 cm⁻¹).[2] Additionally, C-O stretching for the ether and carboxylic acid will appear in the 1320-1210 cm⁻¹ region, and C-H stretches for the aromatic rings will be observed around 3100-3000 cm⁻¹.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. A singlet corresponding to the three methoxy (-OCH₃) protons would be expected around 3.8-4.0 ppm. The aromatic region (approx. 6.9-8.2 ppm) will show a complex pattern of multiplets for the eight protons on the two benzene rings. A downfield, broad singlet, often above 10 ppm, is characteristic of the acidic carboxylic acid proton.[3]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display 15 distinct signals. The two carbonyl carbons will appear significantly downfield, with the carboxylic acid carbon typically between 165-185 ppm and the ketone carbon between 190-200 ppm.[4] The methoxy carbon will produce a signal around 55-60 ppm. The remaining 12 signals for the aromatic carbons will be found in the 110-140 ppm range.[4]
IV. Chemical Reactivity and Applications
The dual functionality of 2-(2-methoxybenzoyl)benzoic acid dictates its chemical reactivity and utility as a synthetic intermediate.
Caption: Reactivity map of 2-(2-Methoxybenzoyl)benzoic acid.
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Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification with alcohols under acidic conditions or conversion to amides using amines and coupling agents.[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
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Reactions of the Ketone Group: The ketone carbonyl can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which typically will not affect the carboxylic acid. It can also participate in reactions such as Wittig olefination or reductive amination.
-
Cyclization and Heterocycle Synthesis: 2-Aroylbenzoic acids are well-known precursors for the synthesis of various heterocyclic compounds.[6][7] For example, condensation with hydrazine or its derivatives can lead to the formation of phthalazinone structures, which are scaffolds found in many biologically active molecules.[7] The proximity of the two functional groups allows for intramolecular cyclization reactions to form fused ring systems.
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Applications in Drug Discovery: While direct applications of the title compound are not extensively documented, its derivatives are of interest. Benzoic acid derivatives, in general, are explored for a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] The structural motif of 2-(2-methoxybenzoyl)benzoic acid makes it a candidate for synthesizing novel compounds for screening in drug discovery programs. For instance, a related compound, 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid, was identified as a hit compound in a screening for PI3Kα inhibitors, a target for anticancer drugs.[10]
V. Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.
VI. Conclusion
2-(2-Methoxybenzoyl)benzoic acid is a valuable and versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of both a carboxylic acid and a ketone functional group within the same molecule provides a rich platform for a wide range of chemical transformations, particularly in the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to utilize this compound in their research endeavors.
References
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U.S. Environmental Protection Agency (EPA). (2023). Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)-. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available at: [Link]
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PubChem. (n.d.). 2-Methoxybenzoic acid. Available at: [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
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Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy- IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
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Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
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SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
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ResearchGate. (n.d.). Reaction of 2‐acylbenzoic acids with allyl bromide. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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PubChem. (n.d.). 2-((Methoxycarbonyl)oxy)benzoic acid. Available at: [Link]
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ResearchGate. (n.d.). Structures of compounds 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid.... Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
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Environmental Analysis and Health Technology. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]
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